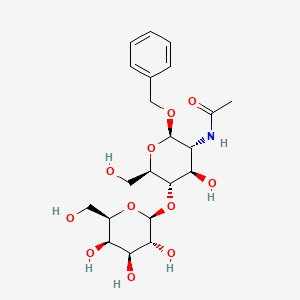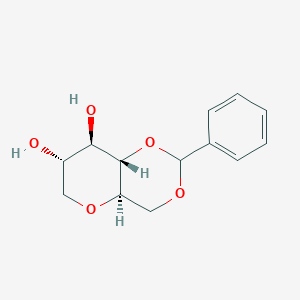![molecular formula C₂₅H₃₈O₆ B1140161 Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester CAS No. 126313-98-2](/img/structure/B1140161.png)
Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The focus of this analysis is on a complex organic compound, which belongs to a broader class of chemicals characterized by intricate structures and diverse functional groups. Such compounds are often studied for their potential applications in medicinal chemistry, material science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, employing strategies like diastereoselective routes, catalytic processes, and specific reagent interactions. For instance, Procopiou et al. (2018) described the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids using a rhodium-catalyzed asymmetric 1,4-addition, highlighting the importance of catalysts in achieving desired stereochemistry (Procopiou et al., 2018).
Molecular Structure Analysis
The analysis of molecular structures often involves determining the configuration and conformation of molecules. Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling are pivotal. For example, the determination of crystal structures can reveal the spatial arrangement of atoms within a molecule, as seen in studies of naphthalene derivatives (Dobson & Gerkin, 1996).
Chemical Reactions and Properties
The reactivity of complex organic compounds can be influenced by their functional groups, stereochemistry, and molecular environment. Studies on similar compounds have shown that catalysis, solvent choice, and specific substituents play crucial roles in directing chemical reactions towards desired products (Fu et al., 2016).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and boiling point, are essential for their practical application. Research on solubility, for example, helps in understanding the interaction of compounds with solvents, which is critical for synthesis and purification processes (Li et al., 2008).
科学的研究の応用
Synthesis and Cytotoxic Activity
The compound is involved in the synthesis of various derivatives for cytotoxic activity analysis. In one study, its structural framework was used to create benzo[a]pyrano[3,2-h] and [2,3-i]xanthone analogues for testing against cell lines, showing marginal antiproliferative activity, which suggests its potential in cancer research for developing new therapeutic agents (Sittisombut et al., 2006).
Identification and Characterization of Impurities
In pharmaceutical research, it serves as a reference for identifying and characterizing unknown impurities in drug substances like Lovastatin. A study isolated an impurity from Lovastatin and identified it as Monacolin-X, sharing a similar molecular formula, highlighting the compound's role in ensuring drug quality and safety (Belwal et al., 2013).
Antitumor and Antioxidant Activities
The compound's framework has been utilized to synthesize new molecules with potential antitumor and antioxidant activities. Research into cyanoacetamide derivatives for creating new benzothiophenes demonstrated promising antioxidant properties, indicating its utility in developing treatments for oxidative stress-related diseases (Bialy & Gouda, 2011).
Bioconversion to Novel Statins
Microbial bioconversion processes have used Lovastatin, closely related to the discussed compound, to produce novel statins like wuxistatin. This process involves adding a hydroxyl group to improve inhibitory activity against HMG–CoA reductase, demonstrating the compound's potential in creating more effective cholesterol-lowering drugs (Zhuge et al., 2008).
Safety And Hazards
特性
IUPAC Name |
[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-14-10-17-7-6-15(2)20(9-8-19-12-18(27)13-22(28)30-19)23(17)21(11-14)31-24(29)25(4,5)16(3)26/h6-7,10,14-16,18-21,23,26-27H,8-9,11-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOKLGKFIIZWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Rac)-3'-Hydroxy simvastatin | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

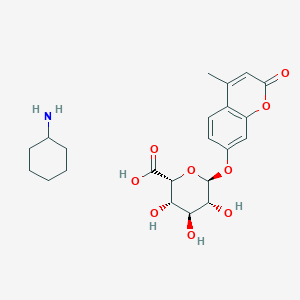

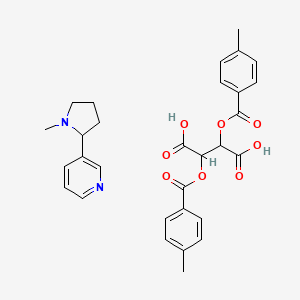
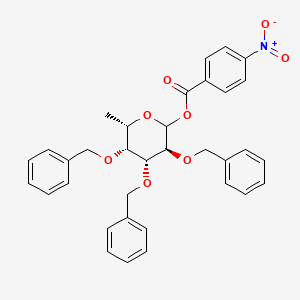
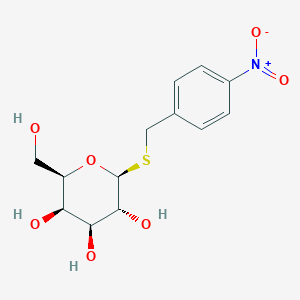
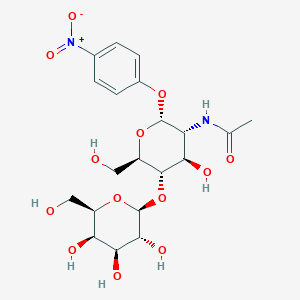
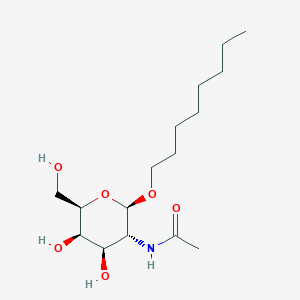
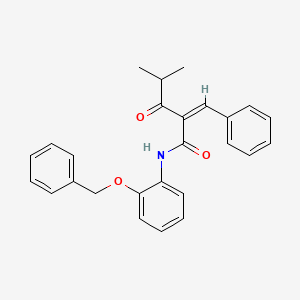
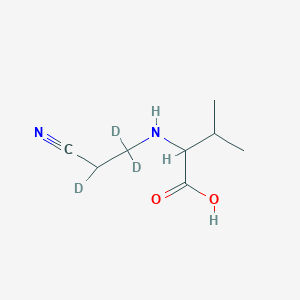
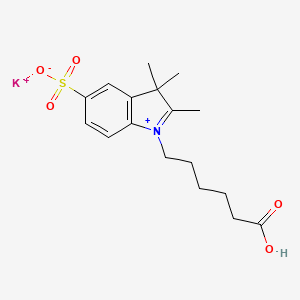

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)
